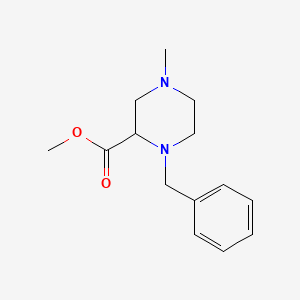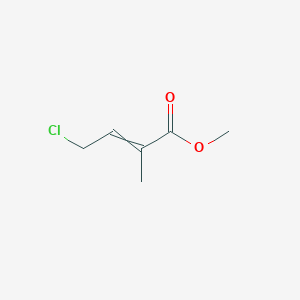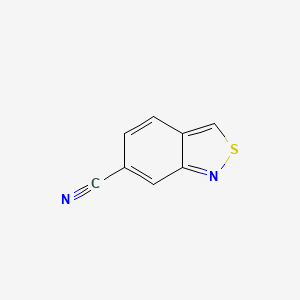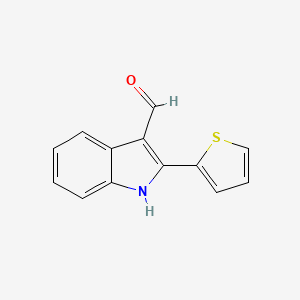
2-(2-Thienyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound “2-(2-Thienyl)-1H-indole-3-carbaldehyde” is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a thienyl group (a five-membered aromatic ring containing four carbon atoms and a sulfur atom), and a carbaldehyde group (a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen atom) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, cyclometallation reactions have been used to create complexes with thiophene rings . Additionally, Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds, could potentially be used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by the arrangement and bonding of its indole, thienyl, and carbaldehyde groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of “this compound” would depend on its specific structure. The presence of the indole, thienyl, and carbaldehyde groups suggest that it might participate in various organic reactions. For example, the thienyl group could undergo cyclometallation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have been found to have properties such as high resonance energy, high π-electron density, and planar structure .Applications De Recherche Scientifique
Synthesis of Functional Derivatives : Research by Dotsenko et al. (2018) demonstrated the formation of new functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine using a sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH (Dotsenko et al., 2018).
Gold-Catalyzed Cycloisomerizations : A study by Kothandaraman et al. (2011) described a method to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols via gold(I)-catalyzed cycloisomerization. This process was operationally simple and efficient for a variety of substrates (Kothandaraman et al., 2011).
Green & Sustainable Nanocatalysis : Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles. This method highlighted the environmental and economic benefits of the grindstone method over traditional refluxing methods (Madan, 2020).
Cascade Deprotonation/Intramolecular Aldol Reaction : Research by Yang et al. (2021) developed a catalyst-free cascade deprotonation/intramolecular aldol reaction of α-carbonyl sulfonium ylides with 2-mercaptoindole-3-carbaldehydes. This led to the formation of thieno[2,3-b]indoles and benzothiophenes in high yields under environment-friendly conditions (Yang et al., 2021).
Synthesis of Heterocycles : Abdel-Wahab et al. (2012) used 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a synthon for synthesizing new thiazole and pyrazoline heterocycles. These compounds showed significant antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
Synthesis and Biological Activity : Attaby et al. (2007) discussed the synthesis of 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide and its subsequent reactions leading to various thieno[2,3-b]pyridine derivatives. These compounds were evaluated for their antimicrobial properties and enzyme activity (Attaby et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-thiophen-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFPUXZLONTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


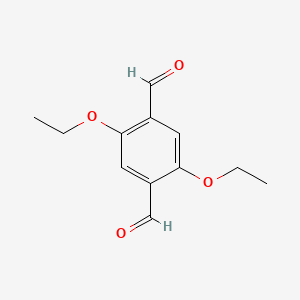
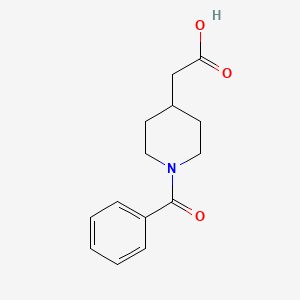
![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)
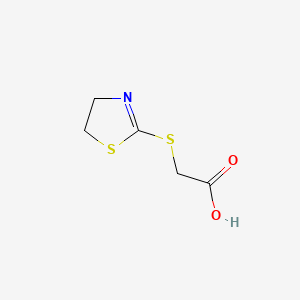
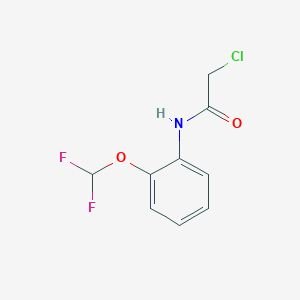
![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)
![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)


